molecular formula C7H7BrN2O2 B8467361 3-(5-Bromopyrimidin-2-yl)oxetan-3-ol

3-(5-Bromopyrimidin-2-yl)oxetan-3-ol

Cat. No.: B8467361
M. Wt: 231.05 g/mol
InChI Key: PPVYAYSGXYSLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromopyrimidin-2-yl)oxetan-3-ol is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxetan-3-ol

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-9-6(10-2-5)7(11)3-12-4-7/h1-2,11H,3-4H2

InChI Key

PPVYAYSGXYSLSS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC=C(C=N2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-iodopyrimidine (2 g, 7.02 mmol) was dissolved in dry toluene (30 mL) and cooled to −78° C. under N2. n-Butyllithium (2.5M solution in hexanes, 2.95 mL) was added dropwise, and the reaction mixture was aged for 30 minutes prior to dropwise addition of oxetan-3-one (0.452 mL, 7.72 mmol). The reaction mixture was stirred at −78° C. for 30 minutes, then allowed to warm to room temperature for 1 h. The reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (3×100 mL). The combined organic extracts were successively washed with water and brine, then dried over magnesium sulphate and filtered. The solvent was removed under reduced pressure. The resulting crude brown oily solid was absorbed onto a 25 g KP-Sil Biotage column with minimal DCM, and eluted using a Biotage Isolera 4 with 10-100% ethyl acetate in heptanes, to afford the title compound (687 mg, 42%) as a crystalline yellow solid. δH (500 MHz, DMSO-d6) 9.07 (s, 2H), 6.43 (s, 1H), 4.94 (d, J 6.5 Hz, 2H), 4.67 (d, J 6.5 Hz, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step Two
Quantity
0.452 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
42%

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